molecular formula C20H23ClN4O4S B12460080 N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide

N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide

Cat. No.: B12460080
M. Wt: 450.9 g/mol
InChI Key: MVSQDUZRRVBYLA-UHFFFAOYSA-N
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Description

Seclidemstat, also known as SP-2577, is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating specific lysine residues on histone proteins. Seclidemstat has shown promise in the treatment of various cancers, including Ewing sarcoma and other solid tumors .

Preparation Methods

Seclidemstat is synthesized through a series of chemical reactions involving the formation of a benzoic acid derivative. The synthetic route typically involves the following steps:

Industrial production methods for seclidemstat involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Seclidemstat undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Seclidemstat has a wide range of scientific research applications, including:

Mechanism of Action

Seclidemstat exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is responsible for the demethylation of specific lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, seclidemstat prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This inhibition results in the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Seclidemstat is unique among LSD1 inhibitors due to its reversible inhibition and selectivity for LSD1. Other similar compounds include:

Seclidemstat’s reversible inhibition and selectivity make it a promising candidate for further development and clinical use.

Properties

Molecular Formula

C20H23ClN4O4S

Molecular Weight

450.9 g/mol

IUPAC Name

N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)

InChI Key

MVSQDUZRRVBYLA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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